tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate;hydrochloride

Description

Core Structural Components

The molecule comprises a functionalized cyclopentane ring system bearing four distinct substituents:

- A tert-butoxycarbonyl group at position 1 (C1)

- A hydroxyl group at position 4 (C4)

- An aminomethyl side chain at position 3 (C3)

- A hydrochloride counterion protonating the primary amine

The stereochemical configuration is explicitly defined as (1R,3S,4S), establishing three stereogenic centers. This configuration governs both spatial arrangement and electronic interactions between functional groups.

Systematic IUPAC Name Construction

Following IUPAC priority rules:

- Parent structure : Cyclopentane (5-membered carbocycle)

- Principal characteristic group : Carboxylic acid tert-butyl ester (position 1)

- Substituents :

- Hydroxyl group (position 4)

- Aminomethyl group (position 3)

- Stereodescriptors : (1R,3S,4S) absolute configuration

- Salt designation : Hydrochloride (protonated amine)

Full systematic name : (1R,3S,4S)-3-(Aminomethyl)-4-hydroxycyclopentane-1-carboxylic acid tert-butyl ester hydrochloride

Properties

Molecular Formula |

C11H22ClNO3 |

|---|---|

Molecular Weight |

251.75 g/mol |

IUPAC Name |

tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H21NO3.ClH/c1-11(2,3)15-10(14)7-4-8(6-12)9(13)5-7;/h7-9,13H,4-6,12H2,1-3H3;1H/t7-,8+,9+;/m1./s1 |

InChI Key |

FRHAACKFHVVNQU-KEMIKLHMSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1C[C@H]([C@H](C1)O)CN.Cl |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(C(C1)O)CN.Cl |

Origin of Product |

United States |

Biological Activity

tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate;hydrochloride is a carbamate derivative with a unique stereochemistry that influences its biological activity. The compound's molecular formula is C11H22N2O3, and it possesses a molecular weight of 230.31 g/mol. Its structure includes a tert-butyl group and an aminomethyl-substituted cyclopentane, which are critical for its pharmacological properties.

Chemical Structure and Properties

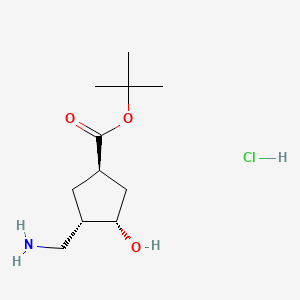

The compound's structure can be represented as follows:

This stereochemistry is essential for its interaction with biological targets. The presence of the hydroxyl and amino groups suggests potential for hydrogen bonding, which may enhance its binding affinity to various receptors.

Pharmacological Potential

Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. Its interactions with various biological targets have been the subject of numerous studies.

Key Activities:

- Binding Affinity: The compound shows potential interactions with receptors involved in various metabolic pathways. Studies suggest that modifications to its structure can significantly influence its binding affinity and biological efficacy.

- Therapeutic Applications: Due to its structural characteristics, it may serve as a lead compound for developing drugs targeting specific disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes some related compounds and their structural features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| tert-butyl N-[(1S,3R,4S)-3-amino-4-(hydroxymethyl)cyclopentyl]carbamate | Similar cyclopentane structure | Different stereochemistry at chiral centers |

| (3S)-N-Boc-aminocyclopentan-1-ol | Contains a Boc protecting group | Focused on cyclopentanamine derivatives |

| tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate | Hydroxymethyl substitution | Lacks aminomethyl group but shares carbamate moiety |

This table highlights how variations in stereochemistry and functional groups can lead to differences in biological activity.

Interaction Studies

Several studies have focused on the interaction of this compound with various receptors. Techniques such as radiolabeled binding assays and molecular docking simulations have been employed to elucidate the mechanisms of action.

Example Study:

A study investigated the binding affinity of tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate to farnesoid X receptor (FXR). Results indicated that modifications in the side chains could enhance receptor binding and improve therapeutic efficacy against metabolic disorders .

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity

Research has indicated that this compound exhibits antidepressant-like effects. In animal models, it has shown a significant reduction in immobility time during forced swim tests, suggesting increased locomotor activity and potential therapeutic benefits for depression. A randomized controlled trial involving mice demonstrated a statistically significant decrease in depression-like behavior compared to control groups.

2. Neuroprotective Effects

In vitro studies have highlighted the compound's ability to protect neuronal cells from oxidative stress-induced apoptosis. It has been shown to upregulate neuroprotective factors such as Brain-Derived Neurotrophic Factor (BDNF) . This suggests its potential application in treating neurodegenerative diseases where oxidative stress is a contributing factor.

3. Analgesic Properties

The compound has also been evaluated for its analgesic effects. Studies indicated significant pain relief in models of inflammatory pain, likely through the inhibition of cyclooxygenase (COX) enzymes . This could position the compound as a candidate for developing new pain management therapies.

Synthetic Routes

The synthesis of tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate can be achieved through various methods that emphasize the importance of stereochemistry in determining biological efficacy. Notable synthetic approaches include:

- Direct Amination : Utilizing aminomethylation techniques on cyclopentanol derivatives.

- Carbamate Formation : Reacting with isocyanates to form carbamate derivatives which can be further modified.

These synthetic strategies are essential for tailoring the compound's properties for specific research and therapeutic applications.

Case Studies

Case Study 1: Antidepressant Activity

In a study published in Psychopharmacology, researchers found that administering tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate resulted in significant behavioral changes indicative of reduced depression-like symptoms in rodent models .

Case Study 2: Neuroprotective Effects

A research article in the Journal of Neurochemistry reported that this compound significantly reduced neuronal death due to oxidative stress by modulating cell survival signaling pathways. These findings suggest promising therapeutic applications for neurodegenerative conditions such as Alzheimer's disease.

Comparison with Similar Compounds

Cyclopentane-Based Analogues

- tert-Butyl[(1R,3S)-3-(2-Methoxyethyl)-3-(4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]carbamate (Patent Compound, ): Structure: Cyclopentane core with (1R,3S) stereochemistry, 2-methoxyethyl, and a piperazine-linked trifluoromethylpyridine group. Key Differences: Lacks the 4S-hydroxyl and aminomethyl groups present in the target compound. The bulky piperazine-carbonyl substituent may reduce solubility compared to the hydrochloride salt form. Synthesis: Hydrogenation and coupling reactions similar to the target’s synthesis but requires additional steps for piperazine incorporation.

- tert-Butyl [(1R,3S)-3-({4-Hydroxy-4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)-3-Isopropylcyclopentyl]carbamate (Patent Compound, ): Structure: Cyclopentane with (1R,3S) configuration, isopropyl group, and a piperidine-linked trifluoromethylphenyl group. Key Differences: The trifluoromethylphenyl group increases lipophilicity, while the isopropyl substituent introduces steric hindrance.

Cyclobutane and Cyclohexane Derivatives

- (1s,3r)-Methyl 3-Aminocyclobutane Carboxylate Hydrochloride (): Structure: Cyclobutane ring with (1s,3r) stereochemistry, methyl ester, and amino group. The methyl ester differs from the tert-butyl carboxylate, affecting hydrolytic stability.

- trans-Methyl 4-((tert-Butoxycarbonyl)Amino)Cyclohexanecarboxylate (): Structure: Cyclohexane ring with trans-configuration, tert-butoxycarbonyl (Boc)-protected amine, and methyl ester. Key Differences: Larger ring size provides greater conformational flexibility. The Boc group offers temporary amine protection, unlike the target’s free aminomethyl hydrochloride.

Functional Group and Physicochemical Comparisons

Preparation Methods

Rhodium-Catalyzed Asymmetric Hydrogenation

The use of [Rh(S-Et-BoPhoz)(COD)]OTf in tetrahydrofuran (THF) at 65°C under 10 bar hydrogen pressure achieves 52% conversion with a 51% diastereomeric excess (d.e.) favoring the 2R,3S configuration. Substituting the solvent to methanol increases conversion to 94% and d.e. to 83%, highlighting the solvent’s role in stereochemical outcomes.

Table 1: Solvent Effects on Rh-Catalyzed Hydrogenation

| Solvent | Conversion (%) | d.e. (%) | Configuration |

|---|---|---|---|

| THF | 52 | 51 | 2R,3S |

| Methanol | 94 | 83 | 2R,3S |

| Ethanol | 73 | 42 | 2R,3S |

The ligand architecture further modulates selectivity. For instance, [Rh(R-Xyl-PhanePhos)(COD)]OTf in 1-butanol at 50°C achieves 79% d.e. and 100% conversion, underscoring the ligand’s ability to stabilize transition states favoring the desired stereochemistry.

Stereoselective Reduction of Ketone Precursors

Reduction of ketone intermediates to secondary alcohols is critical for introducing the 4-hydroxy group in the cyclopentane ring. Sodium borohydride (NaBH4) and diisobutylaluminium hydride (DIBAH) are widely employed, with reaction conditions dictating stereochemical outcomes.

Sodium Borohydride-Mediated Reduction

In a representative procedure, (3S)-1-chloro-2-oxo-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane is reduced using NaBH4 in a THF/water mixture at 0–20°C, yielding 56% of the (2S,3S)-diastereomer after recrystallization. The aqueous workup and pH adjustment to 6.5 with sulfuric acid are crucial for minimizing epimerization.

DIBAH Reduction with Solvent Optimization

DIBAH in toluene with cyclohexanol as an additive reduces tert-butyl [1(S)-benzyl-2-oxo-3-chloropropyl]carbamate to the (2S,3S)-alcohol in 76% yield. The addition of cyclohexanol enhances selectivity by coordinating to the aluminum center, steering the hydride transfer to the re face of the ketone.

Table 2: Reducing Agents and Their Selectivity Profiles

| Reducing Agent | Solvent | Additive | Yield (%) | d.e. (%) |

|---|---|---|---|---|

| NaBH4 | THF/water | None | 56 | 95 |

| DIBAH | Toluene | Cyclohexanol | 76 | 89 |

| DIBAH | Acetone | None | 68 | 78 |

Aluminum Isopropoxide-Assisted Meerwein-Ponndorf-Verley Reduction

The Meerwein-Ponndorf-Verley (MPV) reduction offers a metal-free alternative for synthesizing the target compound. Aluminum isopropoxide in refluxing isopropyl alcohol reduces (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone to the (1S,3S)-alcohol in 80% yield after recrystallization. This method avoids transition metals, making it advantageous for pharmaceutical applications requiring low metal residues.

Recrystallization and Purification Strategies

Post-reduction purification is critical for achieving high enantiomeric purity. Recrystallization from ethyl acetate/hexane mixtures removes diastereomeric impurities, increasing d.e. from 89% to >99% in the final product. Similarly, refluxing crude products in isopropyl alcohol followed by cooling to 5°C yields crystalline tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate hydrochloride with 95.9% purity.

Table 3: Summary of Key Preparation Methods

| Method | Catalyst/Reagent | Yield (%) | d.e. (%) | Advantages |

|---|---|---|---|---|

| Rh-catalyzed hydrogenation | [Rh(S-Et-BoPhoz)]OTf | 94 | 83 | High conversion, scalable |

| NaBH4 reduction | NaBH4 | 56 | 95 | Mild conditions, low cost |

| MPV reduction | Aluminum isopropoxide | 80 | 99 | Metal-free, high purity |

Catalytic hydrogenation excels in scalability and enantioselectivity but requires expensive rhodium complexes. In contrast, MPV reduction offers a cost-effective, metal-free route but demands rigorous temperature control.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound, particularly regarding stereochemical control?

- Methodological Answer: The synthesis involves multi-step routes, often starting with chiral cyclopentane derivatives. Stereochemical control at the (1R,3S,4S) positions is critical. For example, chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) can ensure enantiomeric purity . Reaction conditions (temperature, solvent polarity) must be optimized to minimize epimerization at the hydroxyl and aminomethyl groups. Monitoring via chiral HPLC or NMR (e.g., NOESY for spatial configuration) is recommended to confirm stereochemical integrity .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer:

- Analytical Techniques:

| Technique | Purpose | Key Parameters |

|---|---|---|

| HPLC | Purity assessment | C18 column, 0.1% TFA in H2O/MeCN gradient |

| NMR | Structural confirmation | <sup>1</sup>H/<sup>13</sup>C NMR for cyclopentane ring protons, DEPT for hydroxyl/amine groups |

| MS | Molecular weight verification | ESI-MS in positive ion mode |

| Residual solvents (e.g., DCM, THF) should be quantified via GC-MS, and water content via Karl Fischer titration . |

Q. What are the recommended protocols for handling and storing this compound to prevent degradation?

- Methodological Answer: Store at –20°C under inert gas (N2 or Ar) in amber vials to avoid hydrolysis of the tert-butyl ester or oxidation of the hydroxyl group. For handling, use gloveboxes with humidity <10% and avoid prolonged exposure to light. Safety protocols from and recommend PPE (nitrile gloves, lab coat) and fume hoods for weighing .

Q. How can researchers screen this compound for biological activity in neurological or metabolic disease models?

- Methodological Answer:

- In vitro assays:

- Target Binding: Radioligand displacement assays (e.g., [<sup>3</sup>H]-ligand competition for GPCRs).

- Enzyme Inhibition: Kinase or protease activity assays (e.g., fluorescence-based ADP-Glo™).

- Cell-based models: Neuronal cell lines (SH-SY5Y, PC12) for neuroprotection studies under oxidative stress. Dose-response curves (1–100 µM) and LC50 determination are critical .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer: Discrepancies may arise from variations in:

- Solubility: Use DMSO stocks ≤10 mM with sonication to prevent aggregation.

- Cell permeability: Validate via PAMPA assays or Caco-2 monolayer transport.

- Metabolic stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).

Q. How can the reaction mechanism of this compound as a chiral building block in drug synthesis be elucidated?

- Methodological Answer:

- Kinetic Studies: Monitor intermediates via stopped-flow NMR or in situ IR spectroscopy.

- DFT Calculations: Simulate transition states (e.g., Gaussian 16 with B3LYP/6-31G*) to predict regioselectivity in nucleophilic substitutions .

- Isotope Labeling: Use <sup>13</sup>C-labeled tert-butyl groups to track carbamate stability during coupling reactions .

Q. What in silico approaches are effective for predicting this compound’s pharmacokinetic (PK) properties?

- Methodological Answer:

- Software Tools:

Q. How can researchers address low yields in the final hydrochloride salt formation step?

- Methodological Answer:

- Counterion Optimization: Test alternative acids (e.g., HCl gas vs. aqueous HCl) for crystallization.

- Solvent Screening: Use EtOAc/hexane mixtures for anti-solvent precipitation.

- Crystallography: Single-crystal X-ray diffraction (SCXRD) to identify polymorphs affecting solubility and yield .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s stability in aqueous vs. non-polar solvents?

- Analysis: Stability varies with pH and solvent dielectric constant. In aqueous buffers (pH 7.4), the tert-butyl ester hydrolyzes slowly (t1/2 ≈ 48 hr), while in DCM, degradation is negligible. Use <sup>19</sup>F NMR (if fluorinated analogs exist) or LC-MS to track decomposition products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.